molecular formula C23H18O7 B11146299 methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate

methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate

Cat. No.: B11146299
M. Wt: 406.4 g/mol
InChI Key: VBONQQSPRCGCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate typically involves multiple steps:

    Formation of the chromen core: The chromen core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Methoxylation: The chromen core is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.

    Phenoxy methylation: The methoxylated chromen is reacted with a phenoxy methyl halide under basic conditions to attach the phenoxy methyl group.

    Furoate formation: Finally, the compound is esterified with methyl furoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or furoate moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenoxy or furoate derivatives.

Scientific Research Applications

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 5-[[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C23H18O7/c1-26-17-7-9-20-15(11-17)12-19(22(24)30-20)14-3-5-16(6-4-14)28-13-18-8-10-21(29-18)23(25)27-2/h3-12H,13H2,1-2H3

InChI Key

VBONQQSPRCGCQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.